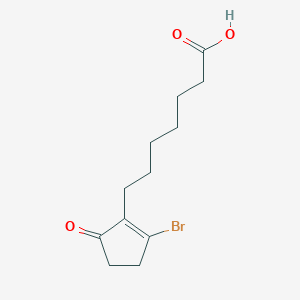











|
REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:20]Br.C(N(CC)CC)C.[O:29]=[C:30]1[CH2:34][CH2:33][C:32](=O)[CH:31]1[CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][C:42]([OH:44])=[O:43]>C1C=CC=CC=1.O>[Br:20][C:32]1[CH2:33][CH2:34][C:30](=[O:29])[C:31]=1[CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][C:42]([OH:44])=[O:43]
|


|
Name
|
|
|
Quantity
|
288 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
7-(2,5-dioxocyclopentyl) heptanoic acid
|
|
Quantity
|
113 mg
|
|
Type
|
reactant
|
|
Smiles
|
O=C1C(C(CC1)=O)CCCCCCC(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
while stirring at 0° C. over 3 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 10 minutes at room temperature
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
at 0° C
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 26 hours
|
|
Duration
|
26 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted with three 20 ml portions of ether
|
|
Type
|
WASH
|
|
Details
|
The ether layer was washed with water and saturated aqueous sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was purified by thin layer chromatography
|


Reaction Time |
3 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(CC1)=O)CCCCCCC(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 96.6 mg | |
| YIELD: PERCENTYIELD | 67% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |